Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Overview
Description
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and versatile applications. This compound belongs to the class of imidazo-pyridine derivatives, which are known for their luminescent properties and potential in various research fields .
Preparation Methods
The synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one can be achieved through several synthetic routes. Common methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: This involves the reaction of two or more molecules to form a larger molecule with the elimination of a small molecule such as water.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule, which is crucial for constructing the imidazo-pyridine core.
Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Noted for its luminescent properties and versatility in various research areas.
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers.
Properties
IUPAC Name |
2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)8-6(12-9)2-1-3-11-8/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGFJKWJHZJQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579028 | |
Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-49-0 | |
Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.